molecular formula C6H10INO B2505881 3-Iodoazepan-2-one CAS No. 5061-50-7

3-Iodoazepan-2-one

Cat. No.: B2505881
CAS No.: 5061-50-7
M. Wt: 239.056
InChI Key: BCEMFOYMSQZJGU-UHFFFAOYSA-N
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Description

3-Iodoazepan-2-one is a chemical compound with the molecular formula C6H10INO It is a derivative of azepan-2-one, where an iodine atom is substituted at the third position of the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoazepan-2-one typically involves the iodination of azepan-2-one. One common method is the reaction of azepan-2-one with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the reaction parameters. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Iodoazepan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The iodine atom can be reduced to form azepan-2-one.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azepan-2-one derivatives with different functional groups.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of azepan-2-one.

Scientific Research Applications

3-Iodoazepan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodoazepan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can play a crucial role in the compound’s reactivity and binding affinity, influencing its biological activity. The exact pathways involved can vary depending on the specific context and target.

Comparison with Similar Compounds

    Azepan-2-one: The parent compound without the iodine substitution.

    3-Bromoazepan-2-one: Similar structure with a bromine atom instead of iodine.

    3-Chloroazepan-2-one: Similar structure with a chlorine atom instead of iodine.

Comparison: 3-Iodoazepan-2-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles and reaction pathways, making this compound a valuable compound for specific applications.

Properties

IUPAC Name

3-iodoazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10INO/c7-5-3-1-2-4-8-6(5)9/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEMFOYMSQZJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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